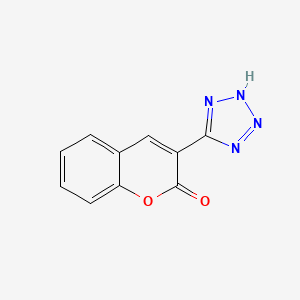
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of tetrazole and chromenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . Another approach involves the cyclization of azide and amine compounds . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted synthesis. This method allows for the rapid and efficient conversion of nitriles to tetrazoles using sodium azide and triethylammonium chloride in solvents like nitrobenzene . The use of microwave reactors enhances reaction rates and yields, making it a preferred method for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly against colorectal adenocarcinoma cell lines.
Mecanismo De Acción
The mechanism of action of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, leading to antiproliferative effects on cancer cells . The compound’s tetrazole ring is crucial for its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Tetrazol-5-YL)-β-Carbolines: These compounds also contain a tetrazole ring and have shown significant anticancer activity.
1,2,3-Triazole Derivatives: Similar in structure to tetrazoles, these compounds are widely used in medicinal chemistry for their biological activities.
Uniqueness
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one is unique due to its combination of the tetrazole and chromenone moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H6N4O2 |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H6N4O2/c15-10-7(9-11-13-14-12-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H,11,12,13,14) |
Clave InChI |
NHBAMEACUMRIGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



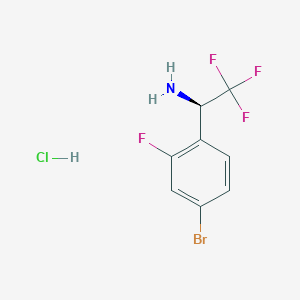

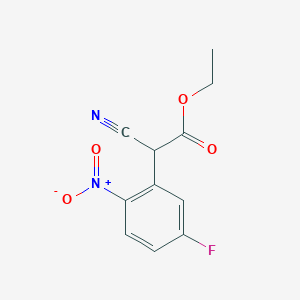
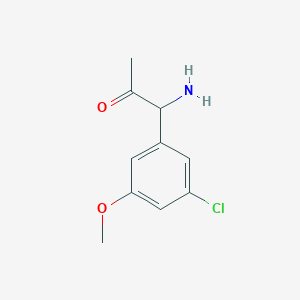
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)


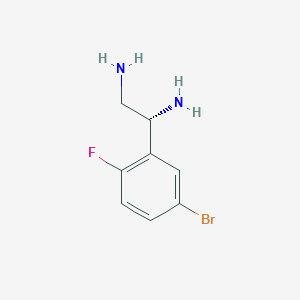
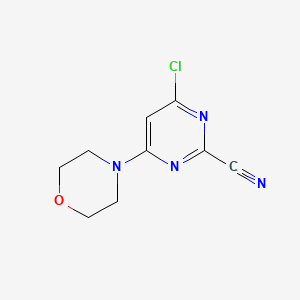
![1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)
![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
